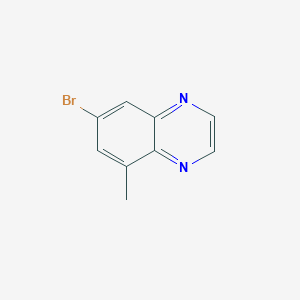

7-Bromo-5-methylquinoxaline

説明

Significance of Quinoxaline (B1680401) Derivatives in Contemporary Chemical Sciences

Overview of Quinoxaline Scaffold's Role in Drug Discovery and Functional Materials

The quinoxaline scaffold, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is a cornerstone in the development of a wide array of biologically active compounds and functional materials. acs.orgipp.pt In the realm of drug discovery, quinoxaline derivatives are recognized for their broad spectrum of pharmacological activities. They have been investigated and proven effective as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents. researchgate.netresearchgate.netrsc.org Notably, several approved drugs, including the antibiotics echinomycin (B1671085) and levomycin, incorporate the quinoxaline moiety, highlighting its significance in medicine. rsc.org The versatility of the quinoxaline structure allows for modifications that can lead to new therapeutic agents with enhanced potency. researchgate.net

Beyond pharmaceuticals, quinoxaline derivatives are integral to the advancement of functional materials. Their applications extend to dyes, efficient electroluminescent materials for organic light-emitting diodes (OLEDs), and as organic semiconductors. nih.govresearchgate.net The tunable electronic properties of quinoxalines make them promising candidates for electron-transporting materials in organic solar cells and field-effect transistors. researchgate.netbeilstein-journals.org The ease of their synthesis and the ability to introduce various functional groups allow for the precise tailoring of their photophysical and electrochemical properties to meet the demands of specific applications. nih.govbeilstein-journals.org

Historical Context of Quinoxaline Research and its Evolution

The study of quinoxalines dates back over a century, with the first synthetic methods being reported in the late 19th century. researchgate.net Initially, research focused on the fundamental synthesis and characterization of these heterocyclic compounds. A common and early method for synthesizing the quinoxaline ring involves the condensation reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. pharmacophorejournal.com

Over the decades, the field has evolved significantly, driven by the discovery of the diverse biological activities of quinoxaline derivatives. The mid-20th century saw the identification of naturally occurring quinoxaline-based antibiotics like iodinin (B1496461) and myxin, which spurred further investigation into their medicinal potential. mdpi.com This led to the synthesis and evaluation of a vast number of derivatives, revealing a wide range of pharmacological effects, including antimicrobial, anticancer, and antiviral properties. ipp.ptamazonaws.com In recent years, the focus has expanded to include the development of quinoxaline-based functional materials for applications in electronics and photonics, reflecting the ongoing versatility and importance of this class of compounds in modern chemical research. rsc.org

Research Rationale for Investigating 7-Bromo-5-methylquinoxaline

Addressing Gaps in Current Literature on Substituted Quinoxalines

While the broader class of quinoxaline derivatives has been extensively studied, specific substitution patterns on the quinoxaline core remain less explored. Much of the existing research has centered on variations at the 2 and 3 positions of the pyrazine ring. The investigation of this compound helps to fill the knowledge gap concerning the influence of substituents on the benzene ring of the quinoxaline scaffold. Understanding the effects of the bromo and methyl groups at the 7 and 5 positions, respectively, is crucial for a comprehensive structure-activity relationship (SAR) analysis of quinoxalines. This specific substitution pattern can influence the electronic properties, reactivity, and biological interactions of the molecule in ways that are not yet fully understood.

Potential for Novel Applications of this compound

The unique structural features of this compound suggest its potential for a range of novel applications. The presence of a bromine atom at the 7-position provides a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of more complex molecules. evitachem.com This makes it a valuable building block in synthetic organic chemistry for creating new pharmaceutical leads or functional materials. evitachem.com

The combination of the electron-withdrawing bromine atom and the electron-donating methyl group can modulate the electronic properties of the quinoxaline ring system. This could lead to the development of new materials with tailored optical and electronic properties for use in organic electronics. beilstein-journals.org Furthermore, based on the known biological activities of other substituted quinoxalines, this compound is a candidate for investigation into its own potential antimicrobial and anticancer properties. evitachem.com Its specific substitution may lead to enhanced selectivity or novel mechanisms of action against biological targets. evitachem.com

Chemical Properties and Synthesis of this compound

The compound this compound is a heterocyclic organic compound with the chemical formula C9H7BrN2. glpbio.com It is characterized as a yellow crystalline solid that is stable under standard laboratory conditions, though it may be sensitive to light and moisture. evitachem.com

| Property | Value |

| CAS Number | 532934-95-5 glpbio.com |

| Molecular Formula | C9H7BrN2 glpbio.com |

| Molecular Weight | 223.07 g/mol bldpharm.com |

| Appearance | Yellow crystalline solid evitachem.com |

| Odor | Generally odorless evitachem.com |

The synthesis of this compound typically involves the bromination of 5-methylquinoxaline (B1213170). evitachem.com A common method employs N-bromosuccinimide (NBS) or bromine as the brominating agent in a suitable solvent like acetic acid or chloroform. evitachem.com The reaction is generally carried out at room temperature or with gentle heating to facilitate the selective bromination at the 7-position. evitachem.com The precursor, 5-methylquinoxaline, can be synthesized through the condensation of 4-methyl-1,2-phenylenediamine with glyoxal (B1671930). thieme-connect.de

Reactivity and Potential Applications

This compound exhibits reactivity characteristic of halogenated quinoxalines. The bromine atom at the 7-position is susceptible to nucleophilic substitution, allowing for its replacement with various functional groups. evitachem.com It can also participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, providing a versatile route to more complex quinoxaline derivatives. evitachem.com Under specific conditions, the quinoxaline ring can undergo oxidation to form N-oxides or reduction to yield dihydroquinoxalines. evitachem.com

These reactive properties make this compound a valuable intermediate in several areas of chemical research:

Medicinal Chemistry: It serves as a scaffold for the synthesis of novel compounds with potential therapeutic applications. The bromo group can be functionalized to introduce moieties that may enhance biological activity or selectivity towards specific enzymes or receptors. evitachem.com Research has explored its potential for antimicrobial and anticancer properties. evitachem.com

Materials Science: The ability to modify the quinoxaline core through reactions at the bromine position allows for the design and synthesis of new organic materials with tailored electronic and photophysical properties for applications in OLEDs and organic solar cells. evitachem.com

Synthetic Chemistry: It is a useful building block for the construction of more intricate heterocyclic systems. evitachem.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-bromo-5-methylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-4-7(10)5-8-9(6)12-3-2-11-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGITVDNUKFNTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=NC=CN=C12)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301310297 | |

| Record name | 7-Bromo-5-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532934-95-5 | |

| Record name | 7-Bromo-5-methylquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532934-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-5-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Bromo 5 Methylquinoxaline and Its Precursors

Established Synthetic Pathways for Substituted Quinoxalines

The construction of the quinoxaline (B1680401) ring system has been a subject of extensive research, leading to the development of numerous synthetic protocols. These can be broadly categorized into traditional and advanced methods.

Traditional Condensation Reactions for Quinoxaline Ring Formation

The most classical and widely used method for quinoxaline synthesis is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. encyclopedia.pubnih.gov This reaction, first reported by Hinsberg and Körner in 1884, forms the pyrazine (B50134) ring of the quinoxaline system. encyclopedia.pub The reaction is typically carried out in organic solvents at elevated temperatures and may require acidic or basic catalysts. encyclopedia.pubnih.gov

A general scheme for the traditional synthesis of quinoxaline is presented below:

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| o-phenylenediamine | 1,2-dicarbonyl compound | Glycerol (B35011), Water, 90°C, 4-6 min | Quinoxaline derivative | 85-91 |

| o-phenylenediamine | Hydroxyl ketone | I₂, DMSO, RT, 12 h | Quinoxaline derivative | 80-90 |

Advanced Synthetic Approaches to Quinoxaline Derivatives

In recent decades, significant efforts have been directed towards the development of more efficient, environmentally friendly, and versatile methods for quinoxaline synthesis. nih.gov These advanced approaches often offer advantages such as shorter reaction times, higher yields, and milder reaction conditions.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. e-journals.in In the context of quinoxaline synthesis, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes, while often improving yields. e-journals.intandfonline.comacs.org This technique is compatible with various catalysts and solvent systems, including greener options like polyethylene (B3416737) glycol (PEG) and even solvent-free conditions. e-journals.intandfonline.comresearchgate.net The condensation of aryl-1,2-diamines with 1,2-dicarbonyl compounds can be efficiently achieved under microwave irradiation, making it an attractive alternative to conventional heating methods. tandfonline.comjocpr.com

| Reactants | Catalyst/Medium | Conditions | Yield (%) |

| o-phenylenediamines and 1,2-dicarbonyls | PEG-400 | CEM-focused microwave | Good to excellent |

| Diamines and dicarbonyls | Solvent-free | Microwave heating | 80-90 |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency and molecular diversity. scribd.com Several MCRs have been developed for the synthesis of quinoxaline derivatives. mdpi.comthieme-connect.com These strategies often allow for the construction of complex quinoxaline structures in a one-pot fashion, avoiding the need for isolation of intermediates. acs.org For example, a three-component reaction of o-phenylenediamines, aryl ketones, and elemental sulfur, catalyzed by a base, can provide access to quinoxaline-2-thiones. thieme-connect.com

The use of catalysts has revolutionized the synthesis of quinoxalines, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. orientjchem.org A wide range of catalysts have been employed, including:

Metal Catalysts : Copper, nickel, and other transition metals have been used to catalyze the formation of the quinoxaline ring. acs.orgorganic-chemistry.org For instance, copper-catalyzed cycloamination of N-aryl ketimines with sodium azide (B81097) provides an efficient route to quinoxalines. organic-chemistry.org Nickel bromide in combination with 1,10-phenanthroline (B135089) has also been shown to be an effective catalytic system. organic-chemistry.org

Heterogeneous Catalysts : Solid-supported catalysts, such as alumina-supported heteropolyoxometalates, offer advantages in terms of ease of separation and recyclability. nih.gov These catalysts can promote the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds at room temperature. nih.gov

Green Catalysts : In line with the principles of green chemistry, researchers have explored the use of environmentally benign catalysts. Zinc triflate, for example, is an effective and eco-friendly catalyst for quinoxaline synthesis. encyclopedia.pub

| Catalyst | Reactants | Conditions | Yield (%) |

| CuH₂PMo₁₁VO₄₀ on alumina | o-phenylenediamine, benzil | Toluene, Room Temperature | High |

| Zinc triflate | o-phenylenediamine, α-diketones | Acetonitrile (B52724), Room Temperature | up to 90 |

| Cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) | o-phenylenediamine, benzil | Aqueous medium, Room Temperature | up to 98 |

Specific Synthetic Routes to Bromo- and Methyl-Substituted Quinoxalines

The synthesis of specifically substituted quinoxalines, such as 7-Bromo-5-methylquinoxaline, requires careful selection of starting materials and synthetic strategies. The introduction of bromo and methyl groups can be achieved either by starting with appropriately substituted precursors or by functionalizing the quinoxaline core after its formation.

A plausible synthetic route to this compound involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl equivalent. Specifically, the reaction of 5-bromo-3-methyl-benzene-1,2-diamine with glyoxal (B1671930) or a protected form of glyoxal would yield the desired product. This approach is advantageous as it builds the quinoxaline ring with the required substituents already in place.

The synthesis of the key precursor, 5-bromo-3-methyl-benzene-1,2-diamine, would likely start from a commercially available substituted aniline (B41778) or nitrobenzene, followed by standard aromatic substitution and functional group manipulations. For instance, bromination and nitration of m-toluidine, followed by reduction of the nitro group, could provide the necessary diamine.

While a detailed, step-by-step experimental procedure for the synthesis of this compound is not extensively documented in readily available literature, the general principles of quinoxaline synthesis strongly suggest that the condensation of 5-bromo-3-methyl-benzene-1,2-diamine with a glyoxal equivalent is a highly viable and logical synthetic pathway.

Synthesis of 5-Methylquinoxaline (B1213170) and its Halogenation

The foundational step in the synthesis of this compound is the preparation of the 5-methylquinoxaline scaffold. This is typically achieved through the condensation reaction of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound. sapub.org Specifically, 3-methyl-o-phenylenediamine can be reacted with glyoxal to yield 5-methylquinoxaline. sapub.orgresearchgate.net This reaction is a cornerstone in quinoxaline synthesis, offering a direct route to the core heterocyclic structure.

Once 5-methylquinoxaline is obtained, the subsequent step involves halogenation to introduce a bromine atom onto the benzene (B151609) ring. The position of bromination is dictated by the directing effects of the existing methyl group and the nitrogen atoms in the pyrazine ring.

Regioselective Bromination Techniques for Quinoxaline Derivatives

Achieving the desired regiochemistry in the bromination of quinoxaline derivatives is a critical challenge that can be addressed through various techniques. The inherent electronic properties of the quinoxaline ring system and the influence of substituents play a pivotal role in determining the outcome of the halogenation reaction.

N-Bromosuccinimide (NBS) Mediated Bromination

N-Bromosuccinimide (NBS) is a widely employed reagent for the bromination of aromatic compounds, including quinoxaline derivatives. nih.govnih.gov The reaction typically proceeds via an electrophilic aromatic substitution mechanism. The use of NBS offers advantages in terms of handling and selectivity compared to molecular bromine. For instance, the bromination of 6,7-difluoroquinoxaline-2-ol with NBS in the presence of triflic acid leads to the regioselective formation of 5,8-dibromo-6,7-difluoroquinoxaline-2-ol in high yield. researchgate.net This highlights the utility of NBS in achieving specific bromination patterns on the quinoxaline core.

In the context of 5-methylquinoxaline, treatment with NBS in a suitable solvent such as acetonitrile can lead to bromination. nih.gov However, the regioselectivity of this reaction is a crucial consideration.

Control of Regioselectivity in Halogenation Reactions

The control of regioselectivity in the halogenation of substituted quinoxalines is governed by the electronic and steric effects of the substituents on the benzene ring. organicchemistrytutor.compressbooks.pub The methyl group in 5-methylquinoxaline is an ortho-, para-directing group, meaning it activates these positions for electrophilic attack. youtube.commnstate.edulibretexts.org The positions ortho to the methyl group are C6 and C4, while the para position is C8. The 7-position is meta to the methyl group and is therefore less favored for direct electrophilic bromination.

This directing effect presents a challenge for the direct synthesis of this compound from 5-methylquinoxaline. Alternative strategies, such as starting with a pre-brominated precursor, are often necessary to achieve the desired isomer.

Synthesis of 7-Bromo-5-methoxyquinoline (B1376925) as a Related Intermediate

The synthesis of 7-bromo-5-methoxyquinoline provides a valuable case study in the preparation of substituted quinoline (B57606) systems, with methodologies that can be conceptually applied to quinoxaline synthesis. The synthesis of this compound involves the construction of the quinoline ring followed by functional group manipulation.

Skraup Condensation Reactions in Quinoxaline Synthesis

The Skraup synthesis is a classic method for the preparation of quinolines, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. metu.edu.tr A modified version of this reaction can be applied to the synthesis of substituted quinolines. For the synthesis of 7-bromo-5-methoxyquinoline, a multi-step approach is employed, starting with 3,5-dibromoaniline. google.com This precursor undergoes a Skraup condensation with glycerol to yield 5,7-dibromoquinoline (B1595614). google.com The subsequent reaction of 5,7-dibromoquinoline with sodium methoxide (B1231860) results in a mixture of 5-bromo-7-methoxyquinoline (B1374806) and the desired 7-bromo-5-methoxyquinoline. google.com

| Starting Material | Reagents | Intermediate | Final Products |

| 3,5-Dibromoaniline | Glycerol, H₂SO₄, Oxidizing agent | 5,7-Dibromoquinoline | 5-Bromo-7-methoxyquinoline and 7-Bromo-5-methoxyquinoline |

Column Chromatography for Isomer Separation in Quinoxaline Synthesis

Following the nucleophilic substitution reaction that yields a mixture of 5-bromo-7-methoxyquinoline and 7-bromo-5-methoxyquinoline, the separation of these positional isomers is crucial. google.com Column chromatography is the primary technique used for this purpose. google.comrsc.org The separation is based on the differential adsorption of the isomers onto a stationary phase, typically silica (B1680970) gel, and their varying elution with a mobile phase. google.com A common eluent system for the separation of these isomers is a mixture of petroleum ether and ethyl acetate. google.com This technique allows for the isolation of the pure 7-bromo-5-methoxyquinoline isomer.

| Isomer | Stationary Phase | Mobile Phase |

| 5-Bromo-7-methoxyquinoline | Silica Gel | Petroleum ether/Ethyl acetate |

| 7-Bromo-5-methoxyquinoline | Silica Gel | Petroleum ether/Ethyl acetate |

Green Chemistry Approaches in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of green chemistry approaches for the synthesis of quinoxaline derivatives, including this compound. These methodologies aim to minimize environmental impact by utilizing safer solvents, reducing waste, and improving reaction efficiency.

Environmentally Benign Solvents and Reagents

A significant focus of green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives. In the synthesis of this compound, traditional bromination reactions often employ chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) which are associated with environmental and health concerns. Recent research has demonstrated the viability of greener solvents for this critical step.

For instance, the bromination of 5-methylquinoxaline can be effectively carried out in acetic acid, which is considered a more benign solvent. This approach not only provides a safer reaction medium but also minimizes the formation of polybrominated byproducts to less than 5%. Another promising green solvent system is a mixture of ethanol (B145695) and water (4:1 v/v). The use of sodium bromide (NaBr) and hydrogen peroxide (H₂O₂) as an oxidant in this system for electrophilic bromination has been shown to achieve high yields of up to 85%. A key advantage of this aqueous ethanol system is that it can facilitate the direct crystallization of the product, simplifying the purification process and reducing the need for additional solvent-intensive steps.

The use of catalysts that can operate in green solvents is also a key aspect of these methodologies. For the broader class of quinoxaline synthesis, β-cyclodextrin has been utilized as a supramolecular catalyst in water, an ideal green solvent. mdpi.com This approach allows for reactions to be conducted at room temperature, further reducing energy consumption. mdpi.com While not yet specifically detailed for this compound, these catalyst systems in aqueous media represent a promising avenue for future green synthetic routes.

Below is a comparative analysis of different solvent systems used in the synthesis of this compound:

| Solvent System | Reagents | Yield (%) | Environmental Considerations |

| Dichloromethane (CH₂Cl₂) | Br₂ | 65-75 | Volatile organic compound, suspected carcinogen. |

| Acetic Acid | Brominating agent | - | Greener alternative, but corrosive. |

| Ethanol/Water (4:1 v/v) | NaBr, H₂O₂ | 85 | Benign, renewable, allows for direct crystallization. |

This table is generated based on available research data and provides a comparative overview of different solvent systems.

Atom Economy and Reaction Efficiency in Synthetic Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comprimescholars.com The ideal atom economy is 100%, where all the atoms of the reactants are incorporated into the final product, and no waste is generated. primescholars.com The synthesis of the quinoxaline core, which is central to this compound, can be designed to have a high atom economy.

The classical synthesis of quinoxalines involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. In the case of 5-methylquinoxaline, the precursor to this compound, the reaction would be between 4-methyl-1,2-phenylenediamine and glyoxal. This condensation reaction is an addition reaction followed by the elimination of two molecules of water. While the elimination of water reduces the atom economy from a perfect 100%, it is still considered a highly atom-economical process as the main byproduct is benign.

To further enhance reaction efficiency, researchers have explored various energy-efficient techniques. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, lower energy consumption, and improved yields compared to conventional heating methods. ijirt.org Ultrasound-assisted synthesis is another energy-efficient technique that can enhance reaction rates and yields in quinoxaline synthesis. ijirt.org

The following table provides a theoretical atom economy calculation for the key condensation step in the synthesis of the 5-methylquinoxaline precursor:

| Reactant 1 | Reactant 2 | Desired Product | Byproduct | Theoretical Atom Economy (%) |

| 4-methyl-1,2-phenylenediamine | Glyoxal | 5-methylquinoxaline | 2 H₂O | 80.0% |

Calculation: [Molecular Weight of 5-methylquinoxaline / (Molecular Weight of 4-methyl-1,2-phenylenediamine + Molecular Weight of Glyoxal)] x 100

By focusing on environmentally benign solvents, reagents with high atom economy, and energy-efficient reaction conditions, the synthesis of this compound can be aligned with the principles of green chemistry, leading to more sustainable and environmentally responsible chemical production.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for 7-Bromo-5-methylquinoxaline

The anticipated ¹H NMR spectral data for this compound, based on known data for similar quinoxaline (B1680401) derivatives, would likely show signals in the aromatic region (typically δ 7.0-9.0 ppm) and a singlet for the methyl group in the upfield region (around δ 2.5-3.0 ppm). The protons on the quinoxaline ring system will likely appear as doublets or singlets depending on their coupling partners. For instance, the protons H-2 and H-3 of the pyrazine (B50134) ring are expected to appear as singlets, while the aromatic protons H-6 and H-8 would likely be singlets due to the substitution pattern.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.8 | Singlet | N/A |

| H-3 | 8.5 - 8.8 | Singlet | N/A |

| H-6 | 7.8 - 8.1 | Singlet | N/A |

| H-8 | 7.6 - 7.9 | Singlet | N/A |

| -CH₃ | 2.6 - 2.8 | Singlet | N/A |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

The aromatic carbons of the quinoxaline ring are expected to resonate in the downfield region of the spectrum (typically δ 120-160 ppm). The carbon atom attached to the bromine (C-7) would be influenced by the halogen's electronegativity and heavy atom effect. The methyl carbon will appear in the upfield region (around δ 20-25 ppm).

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-3 | 145 - 150 |

| C-4a | 140 - 145 |

| C-5 | 135 - 140 |

| C-6 | 130 - 135 |

| C-7 | 120 - 125 |

| C-8 | 128 - 133 |

| C-8a | 140 - 145 |

| -CH₃ | 20 - 25 |

Note: These are estimated chemical shift ranges and require experimental verification.

Two-Dimensional NMR Techniques (e.g., gCOSY, gHMQC, gHMBC, NOESY) for Elucidation of Quinoxaline Derivatives

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for elucidating the complete molecular structure, especially for complex molecules like quinoxaline derivatives.

gCOSY (Gradient Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to confirm through-bond connectivities between adjacent protons, although in this specific substitution pattern, long-range couplings might be weak or absent.

gHMQC (Gradient Heteronuclear Multiple Quantum Coherence) / gHSQC (Gradient Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹JCH). An HMQC or HSQC spectrum of this compound would show cross-peaks connecting the signals of H-2 to C-2, H-3 to C-3, H-6 to C-6, H-8 to C-8, and the methyl protons to the methyl carbon. This is crucial for the definitive assignment of the carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. For this compound, a NOESY spectrum could reveal spatial proximities between the methyl protons and the H-6 proton, which would be valuable for confirming the substitution pattern on the benzene (B151609) ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound, HRMS is essential to confirm its molecular formula, C₉H₇BrN₂. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Calculated Exact Masses for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ (with ⁷⁹Br) | C₉H₇⁷⁹BrN₂ | 221.9847 |

| [M+2]⁺ (with ⁸¹Br) | C₉H₇⁸¹BrN₂ | 223.9826 |

The experimental determination of these exact masses with high accuracy (typically within 5 ppm) by HRMS would provide definitive confirmation of the elemental composition of the molecule.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a hard ionization technique that causes extensive fragmentation of the analyte molecule. The resulting fragmentation pattern serves as a molecular fingerprint and can be used to deduce structural information.

For this compound, the EI mass spectrum would be expected to show a prominent molecular ion peak cluster (at m/z 222 and 224) corresponding to the two bromine isotopes. Common fragmentation pathways for quinoxaline derivatives often involve the loss of small neutral molecules such as HCN. A key fragmentation would likely be the loss of a bromine radical (Br•), leading to a significant fragment ion at m/z 143. Further fragmentation of the quinoxaline ring system could also be observed. Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum provides characteristic absorption bands that confirm its molecular structure. The spectrum is characterized by vibrations of the quinoxaline core, the methyl group, and the carbon-bromine bond.

Key IR absorptions for quinoxaline derivatives include C=N stretching vibrations, which are typically observed in the region of 1600 cm⁻¹ mdpi.com. The aromatic C-H stretching of the quinoxaline ring system is expected to produce weak bands around 3050 cm⁻¹ mdpi.com. The presence of the methyl group would be indicated by C-H stretching absorptions at approximately 3050 cm⁻¹ mdpi.com. Furthermore, substituted quinoxalines exhibit characteristic absorptions related to C-H in-plane bending and out-of-plane bending vibrations. For 5-substituted quinoxalines, a characteristic band for ring deformation mode is observed between 770-745 cm⁻¹ rsc.org. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum, around 700 cm⁻¹ mdpi.com.

A detailed, albeit generalized, assignment of the characteristic IR absorption bands for this compound is presented in the table below, based on data from related substituted quinoxalines mdpi.comrsc.orgnih.govresearchgate.net.

Table 1: Characteristic Infrared (IR) Spectroscopy Data for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050 | Aromatic C-H Stretch | Quinoxaline Ring |

| ~2925 | Aliphatic C-H Stretch | Methyl Group (-CH₃) |

| ~1600 | C=N Stretch | Quinoxaline Ring |

| ~1500-1400 | C=C Stretch | Aromatic Ring |

| ~1086-1035 | In-plane C-H Bending | Aromatic Ring |

| ~770-745 | Ring Deformation | 5-Substituted Quinoxaline |

Advanced Spectroscopic Techniques for Comprehensive Characterization of Quinoxaline Derivatives

Beyond standard IR spectroscopy, a suite of advanced techniques can be employed to gain a more comprehensive understanding of the structural and physical properties of quinoxaline derivatives like this compound.

Solid Reflectance Spectroscopy

Solid reflectance spectroscopy, particularly in the ultraviolet, visible, and near-infrared regions, is a non-destructive technique that provides information about the electronic properties and physical state of a solid sample researchgate.netusgs.govsemanticscholar.orgshimadzu.com. For an organic compound such as this compound, this technique can be used to study its electronic transitions.

Thermal Analysis (TG, DTG, DTA) of Quinoxaline Compounds

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Derivative Thermogravimetry (DTG), and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition behavior of materials uomustansiriyah.edu.iqresearchgate.netredalyc.org.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For a compound like this compound, TGA can determine the temperature at which it begins to decompose and the number of decomposition steps.

Derivative Thermogravimetry (DTG) is the first derivative of the TGA curve and shows the rate of mass loss. The peaks in the DTG curve correspond to the temperatures of maximum decomposition rate for each step.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature. DTA curves reveal exothermic and endothermic events such as melting, crystallization, and decomposition.

Studies on nitrogen-rich heterocyclic compounds have shown that they can be thermally stable up to high temperatures nih.gov. The thermal decomposition of halogenated organic compounds often proceeds via the cleavage of the carbon-halogen bond followed by the degradation of the heterocyclic ring. For this compound, one would expect a multi-stage decomposition process. The initial stage might involve the loss of the bromo and methyl substituents, followed by the breakdown of the quinoxaline ring at higher temperatures.

The following table provides a hypothetical representation of thermal analysis data for a quinoxaline derivative, illustrating the type of information that can be obtained.

Table 2: Representative Thermal Analysis Data for a Quinoxaline Derivative.

| Technique | Observation | Temperature Range (°C) | Mass Loss (%) |

|---|---|---|---|

| TGA/DTG | First Decomposition Stage | 200 - 350 | Variable |

| Second Decomposition Stage | 350 - 600 | Variable | |

| DTA | Endothermic Peak (Melting) | 100 - 150 | N/A |

Theoretical and Computational Investigations of 7 Bromo 5 Methylquinoxaline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules. These methods can provide deep insights into the electronic structure and reactivity of compounds like 7-Bromo-5-methylquinoxaline.

Density Functional Theory (DFT) for Molecular Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely applied technique for optimizing molecular geometries and calculating a variety of electronic properties. For a molecule such as this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its most stable three-dimensional conformation.

These calculations would also yield crucial electronic parameters that govern the molecule's behavior. While specific values for this compound are not available, DFT studies on other quinoxaline (B1680401) derivatives have been performed to calculate properties such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the HOMO-LUMO energy gap, dipole moments, and atomic charges. semanticscholar.org These parameters are instrumental in predicting the reactivity and potential applications of the compound.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

| Dipole Moment (µ) | 2.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study. Actual values would require specific calculations for this compound.

Analysis of Highest Occupied Molecular Orbitals (HOMO)

The Highest Occupied Molecular Orbital (HOMO) is the outermost orbital containing electrons and is directly involved in electron donation. The energy and spatial distribution of the HOMO are critical in determining a molecule's reactivity towards electrophiles. In quinoxaline derivatives, the HOMO is often distributed over the entire bicyclic ring system, with significant contributions from the nitrogen atoms and the benzene (B151609) ring. For this compound, the presence of the electron-donating methyl group and the electron-withdrawing bromine atom would influence the energy and localization of the HOMO, thereby affecting its reactivity. A detailed analysis would pinpoint the regions of the molecule most susceptible to electrophilic attack.

Molecular Dynamics (MD) Simulations in Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique is invaluable for understanding how a molecule like this compound would interact with other molecules, such as solvents or biological macromolecules.

While no specific MD simulation studies have been published for this compound, such simulations on related quinoxaline systems have been used to investigate their binding affinity to protein targets. researchgate.net An MD simulation would model the interactions between this compound and its environment, providing insights into its conformational stability and the nature of intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern its behavior in a condensed phase.

Computational Studies on Reaction Mechanisms and Regioselectivity

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including predicting the preferred orientation of reactions (regioselectivity).

Acidity Constants (Ka) and Nucleophilicity of Nitrogen Centers in Quinoxalines

The quinoxaline scaffold contains two nitrogen atoms, which can act as basic centers. Computational methods can be used to predict the acidity constant (pKa) of the conjugate acid, providing a measure of the basicity of these nitrogen atoms. The local nucleophilicity of each nitrogen atom can also be calculated. In this compound, the electronic effects of the bromo and methyl substituents would likely differentiate the nucleophilicity of the two nitrogen atoms, influencing their reactivity in reactions such as alkylation or protonation. DFT studies on the nucleophilicity of nitrogen-containing heterocycles have demonstrated the utility of these computational approaches in predicting reaction outcomes.

Lack of Specific Computational Data Impedes Full Structure-Activity Relationship Analysis of this compound

Despite the broad interest in quinoxaline derivatives for various therapeutic applications, detailed theoretical and computational investigations focusing specifically on the structure-activity relationship (SAR) of this compound are not extensively available in publicly accessible scientific literature. While numerous studies explore the SAR of the broader quinoxaline class of compounds, specific computational models, molecular docking results, and quantitative structure-activity relationship (QSAR) analyses centered on the precise roles of the bromo group at the 7-position and the methyl group at the 5-position are not sufficiently detailed to construct a comprehensive computational SAR profile for this individual compound.

Computational chemistry has become an indispensable tool in drug discovery for predicting the biological activity of molecules and understanding their interactions with protein targets. Methods such as molecular docking, QSAR, and pharmacophore modeling are routinely used to elucidate the SAR of new chemical entities. These studies help in optimizing lead compounds by identifying key structural features that influence their efficacy and selectivity.

For the quinoxaline scaffold, computational studies have provided valuable insights. Research on various analogs has highlighted the importance of the substitution pattern on the benzene ring for modulating biological activity. For instance, the presence of halogens, such as bromine or chlorine, at the 6- and/or 7-positions of the quinoxaline nucleus is often explored to enhance the therapeutic potential of these molecules mdpi.com. Similarly, the nature and position of other substituents are known to significantly impact the compound's properties.

However, a thorough computational analysis requires specific data points derived from series of analogous compounds, where systematic structural modifications are correlated with changes in biological activity. This allows for the development of predictive models that can guide the design of more potent and selective derivatives. In the case of this compound, the absence of such focused studies in the available literature prevents a detailed discussion of its specific SAR based on computational methods. While general principles from broader quinoxaline studies can offer some hypotheses, a scientifically rigorous analysis necessitates dedicated research on this particular substitution pattern.

Without specific molecular docking studies, it is not possible to detail the binding interactions of this compound with specific biological targets. Furthermore, the lack of QSAR models that include this compound means that no quantitative data on the contributions of its specific structural features to its activity can be presented.

Therefore, while the scientific community continues to explore the vast chemical space of quinoxaline derivatives, a specific and detailed computational SAR investigation for this compound remains an area for future research. Such studies would be invaluable in elucidating the precise impact of the 5-methyl and 7-bromo substitutions on the quinoxaline core and could pave the way for the rational design of new derivatives with improved therapeutic profiles.

Pharmacological and Biological Research Applications of Quinoxaline Derivatives

Antimicrobial Activity of Quinoxaline (B1680401) Compounds

The quinoxaline core is a prominent scaffold in the development of new antimicrobial agents. Derivatives have shown a wide spectrum of activity, which is an area of significant interest for medicinal chemists.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Quinoxaline derivatives are frequently evaluated for their ability to inhibit the growth of various bacterial pathogens.

A number of quinoxaline-related compounds have been investigated for their ability to interfere with essential bacterial processes. One such target is the FtsZ protein, which is crucial for bacterial cell division. Inhibition of FtsZ polymerization can prevent the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to cell death. Phenyl-substituted quinoxalines, for example, have been studied for their potential to inhibit FtsZ. chemcd.com

When assessing a new antimicrobial agent, it is crucial to determine whether its action is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). nih.govhmdb.ca This distinction is typically made by comparing the minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth, with the minimum bactericidal concentration (MBC), the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. sigmaaldrich.com An agent is generally considered bactericidal if the MBC to MIC ratio is ≤ 4. sigmaaldrich.com This property can depend on the specific bacterial strain and the concentration of the compound. nih.gov

Antifungal Properties of Quinoxaline Derivatives

Research has also extended to the antifungal potential of the quinoxaline scaffold. keyorganics.nethoffmanchemicals.commdpi.com Studies on various derivatives have demonstrated inhibitory activity against pathogenic fungi, such as species from the Candida and Aspergillus genera. keyorganics.netmdpi.com The structural modifications on the quinoxaline ring play a significant role in the potency and spectrum of antifungal activity.

Antiviral Applications of Quinoxaline Scaffolds

The development of quinoxaline derivatives as antiviral agents is a growing area of interest. sigmaaldrich.comsigmaaldrich.com The versatility of the quinoxaline structure allows for modifications that can target different viral life cycle stages. Research has explored their potential against a range of viruses, with some derivatives showing promise as inhibitors of viral enzymes like reverse transcriptase. sigmaaldrich.com

Anticancer and Antitumor Research with Quinoxalines

The quinoxaline nucleus is considered a privileged scaffold in anticancer drug discovery due to its presence in various kinase inhibitors and DNA-targeting agents. Derivatives have been synthesized and evaluated against numerous human cancer cell lines, including those for breast, colon, and liver cancer. The mechanisms often involve the inhibition of key signaling pathways that are crucial for tumor growth, proliferation, and survival.

Cytotoxic Effects on Human Cancer Cell Lines

The cytotoxic potential of quinoxaline derivatives against various human cancer cell lines has been a primary focus of research. Studies have demonstrated that these compounds can induce cell death and inhibit the proliferation of cancer cells. For instance, a series of seventeen quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives were evaluated for their in-vitro antitumor activity across 60 human tumor cell lines. nih.gov Among these, compounds designated as E7, P3, and E6 were identified as the most active. nih.gov The nature of the ester group at the 7-position and substitutions at the 2-position were found to influence the cytotoxic activity of these compounds. nih.gov

In another study, novel synthesized quinoxaline derivatives were screened for their in vitro anticancer activity. rsc.org Compounds 11 and 13 from this series demonstrated potent cytotoxic effects against three different cancer cell lines, with IC50 values ranging from 0.81 µM to 2.91 µM. rsc.org Similarly, compounds 4a and 5 also showed strong anticancer activity with IC50 values in the range of 3.21 µM to 4.54 µM. rsc.org The cytotoxic effects of certain derivatives have been evaluated against MCF-7 and SW480 cancer cell lines, with all tested derivatives showing potential. researchgate.net Specifically, compound 2g was found to be the most potent against both SW480 and MCF-7 cell lines. researchgate.net

The mechanism of cytotoxicity often involves the induction of apoptosis. For example, quinoxaline derivatives DEQX and OAQX were found to reduce the viability of Ht-29 cells in a concentration-dependent manner and induce apoptosis. nih.gov

Table 1: Cytotoxic Activity of Selected Quinoxaline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 11 | Various | 0.81 - 2.91 | rsc.org |

| 13 | Various | 0.81 - 2.91 | rsc.org |

| 4a | Various | 3.21 - 4.54 | rsc.org |

| 5 | Various | 3.21 - 4.54 | rsc.org |

| 2g | SW480 | 5.10 ± 2.12 | researchgate.net |

Activity Against Solid Tumors Under Hypoxic Conditions

Solid tumors often contain hypoxic (low oxygen) regions, which are resistant to conventional radiation and chemotherapy. nih.govnih.gov Quinoxaline 1,4-dioxides (QdNOs) have been investigated as bioreductive drugs that are selectively toxic to hypoxic cells. nih.gov These compounds are activated under hypoxic conditions to form cytotoxic species that can inhibit cell growth.

Research has shown a structure-function relationship in the activity of various QdNO compounds. nih.gov The 2-benzoyl-3-phenyl-6,7-dichloro-derivative of QdNO (DCBPQ) was identified as a potent cytotoxin and a hypoxia-selective drug. nih.gov In contrast, the 2-benzoyl-3-phenyl (BPQ) and 2-acyl-3-methyl-derivative of QdNO (AMQ) were less cytotoxic but were able to arrest the cell cycle in the G2M phase. nih.gov The tetramethylene derivative of QdNO (TMQ) was the least potent cytotoxin to hypoxic cells. nih.gov

Further studies on the hypoxia-selective toxicity of four differently substituted QdNOs in the T-84 human colon cancer cell line revealed a 50- to 100-fold greater cytotoxicity under hypoxic conditions compared to normal oxygen (oxic) conditions. nih.gov The hypoxia cytotoxicity ratio (HCR), which is the ratio of equitoxic concentrations under aerobic versus anoxic conditions, was found to be highly dependent on the substituents on the quinoxaline heterocycle. nih.govresearchgate.net The 2-benzoyl-3-phenyl-6,7-dichloro derivative (DCQ) was potent at a 1 µM dose with an HCR of 100. nih.govresearchgate.net

Quinoxaline Derivatives as Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. ekb.eg Quinoxaline derivatives have emerged as a significant class of protein kinase inhibitors. ekb.egnih.gov They are often selective, ATP-competitive inhibitors of a variety of kinases. ekb.eg

Quinoxalines have been shown to inhibit several key kinases involved in cancer progression, including:

Epidermal Growth Factor Receptor (EGFR) ekb.eg

Vascular Endothelial Growth Factor Receptor (VEGFR) ekb.egekb.eg

Platelet-Derived Growth Factor Receptor (PDGFR) ekb.eg

c-Met kinase ekb.eg

Janus Kinase Receptor (JAK-2) ekb.eg

Cyclin-Dependent Kinases (CDK1, 2, 4, 6) ekb.eg

For example, a series of non-covalent imidazole[1,2-a]quinoxaline-based inhibitors of EGFR were designed and synthesized. ekb.eg Compounds 1, 2, 3, 4, and 5 from a different study were identified as potent EGFR inhibitors with low IC50 values against A549 (lung), HCT-116 (colon), and MCF7 (breast) cancer cell lines. ekb.eg In another study, compounds 4a and 13 were found to potently inhibit EGFR with IC50 values of 0.3 and 0.4 µM, respectively. rsc.org More recently, a dibromo-substituted quinoxaline fragment, 26e, was identified as an effective small-molecule inhibitor of apoptosis signal-regulated kinase 1 (ASK1) with an IC50 value of 30.17 nM. nih.gov

Antiparasitic and Antitubercular Investigations

The therapeutic potential of quinoxaline derivatives extends to infectious diseases, with significant research into their activity against various parasites and Mycobacterium tuberculosis.

Activity Against Malaria, Trypanosomiasis, Leishmaniasis, Amoebiasis, and Trichomoniasis

Quinoxaline derivatives have demonstrated promising activity against a range of parasitic protozoa. core.ac.uk

Antimalarial and Antileishmanial Activity : A study of 3-amino-1,4-di-N-oxide quinoxaline-2-carbonitrile derivatives showed that compounds with a single halogen group at positions 6 and 7 are effective for developing antimalarial and antileishmanial agents. ijpsjournal.com In another study, a series of ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives were evaluated in vitro against Trypanosoma cruzi trypomastigotes and Leishmania mexicana promastigotes. researchgate.net Two compounds from this series showed better anti-leishmanial activity than the reference drug, amphotericin-B. researchgate.net

Anti-trypanosomal Activity : Certain quinoxaline N,N-dioxide derivatives have been reported to limit the growth of Trypanosoma cruzi. ijpsjournal.com From the series of quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives mentioned above, three compounds exhibited better anti-T. cruzi activity than the standard drugs nifurtimox and beznidazole. researchgate.net

Antiamoebic Activity : The N-oxide groups in quinoxaline 1,4-di-N-oxides (QdNOs) are key to their biological properties, including their effects against Entamoeba histolytica, the causative agent of human amoebiasis. nih.gov Some 1-[thiazole[4,5-b]quinoxaline-2-yl]-3-phenyl-2-pyrazolines derivatives have been found to be potent inhibitors of the HM1:IMSS strain of E. histolytica. ipp.pt

Antitrichomonal Activity : The activity of QdNOs against Trichomonas vaginalis has also been reported. nih.gov

Antituberculosis Potency of Quinoxaline Derivatives

With the rise of multidrug-resistant strains of Mycobacterium tuberculosis, there is an urgent need for new antitubercular agents. Quinoxaline derivatives have shown significant potential in this area. core.ac.ukpharmaceuticaljournal.net

Quinoxaline 1,4-di-N-oxide derivatives have been reported to have potent antitubercular activity with a minimum inhibitory concentration (MIC) of less than 0.4 μg/mL. nih.gov The incorporation of an ester group at the 7-position of the quinoxaline 1,4-di-N-oxide ring has been explored as a strategy to enhance solubility and biological activity. nih.gov In a series of ethyl ester derivatives, most compounds showed good anti-M. tuberculosis activity with MIC values less than 2.5 µg/mL. nih.gov

A separate study on a series of novel quinoxaline-alkynyl derivatives identified seven compounds with a MIC90 of less than 10 µM against the Mtb H37RV strain. nih.gov It was generally observed that compounds with a nitro substituent at the 6-position were more active. nih.gov Further research on n-butyl and isobutyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives showed that seventeen of the twenty-eight derivatives had lower MIC values than isoniazid, a frontline antituberculosis drug. rsc.org The most active compounds in this series were T-148, T-149, T-163, and T-164, with MIC values of 0.53, 0.57, 0.53, and 0.55 µM, respectively. rsc.org

Table 2: Antitubercular Activity of Selected Quinoxaline Derivatives

| Compound Series/Name | Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Quinoxaline 1,4-di-N-oxides | M. tuberculosis | < 0.4 µg/mL | nih.gov |

| Ethyl ester derivatives | M. tuberculosis | < 2.5 µg/mL | nih.gov |

| Quinoxaline-alkynyl derivatives (7 compounds) | Mtb H37RV | < 10 µM (MIC90) | nih.gov |

| T-148 | H37Rv M. tuberculosis | 0.53 µM | rsc.org |

| T-149 | H37Rv M. tuberculosis | 0.57 µM | rsc.org |

| T-163 | H37Rv M. tuberculosis | 0.53 µM | rsc.org |

Anti-inflammatory and Analgesic Properties

Quinoxaline derivatives have also been investigated for their anti-inflammatory and analgesic effects. ipp.ptnih.govnih.gov

In one study, the quinoxaline derivatives DEQX and OAQX demonstrated anti-inflammatory activity by reducing leukocyte migration and decreasing the levels of the pro-inflammatory cytokines IL-1β and TNF-α. nih.gov Both compounds also exhibited a peripheral analgesic effect. nih.gov

Another study synthesized and tested a series of new substituted quinoxaline and furo[2,3-b]quinoxaline derivatives for their anti-inflammatory and analgesic activities. nih.gov The pharmacological evaluation revealed that compound 5a was equipotent to the reference drug indomethacin in chronic inflammatory models, while compounds 3, 4b, 4e, and 5b possessed strong anti-inflammatory activity. nih.gov The tested compounds also showed moderate analgesic activity. nih.gov

The incorporation of various nuclei, such as pyrimidine, thiazolopyrimidine, and pyridine, into the quinoxaline moiety has been shown to result in significant anti-inflammatory and analgesic activity. ipp.pt

Neuropharmacological Activities of Quinoxaline Derivatives

The central nervous system (CNS) is a key target for many therapeutic agents, and quinoxaline derivatives have demonstrated notable effects on various neurological functions. Their ability to modulate neuronal activity has led to investigations into their potential as anxiolytic, anticonvulsant, and locomotor activity-modulating agents.

Anxiolytic and Anticonvulsant Effects

Several studies have highlighted the potential of quinoxaline derivatives in the management of anxiety and seizure disorders. Research has shown that certain synthesized quinoxalinone derivatives exhibit significant anxiolytic and anticonvulsant properties. For instance, in a study evaluating a series of novel quinoxaline compounds, specific derivatives demonstrated potent anxiolytic-like effects in preclinical models. One of the most active compounds was identified as 2-(2-{[3-(4-tert-butylphenyl)quinoxaline-2-yl]methyl}-4,5-dimethoxyphenyl)-N-methylethan-1-amine hydrochloride. qascf.com

Furthermore, investigations into quinoxalinone derivatives have revealed their anticonvulsant potential. Compounds such as 6-chloro-1,4-dihydro-quinoxaline-2,3-dione and N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide have shown significant anticonvulsant action in experimental models. nih.gov These findings underscore the potential of the quinoxaline scaffold in the development of new therapeutic agents for epilepsy and anxiety-related disorders.

| Compound ID | Observed Effect | Animal Model |

| 2-(2-{[3-(4-tert-butylphenyl)quinoxaline-2-yl]methyl}-4,5-dimethoxyphenyl)-N-methylethan-1-amine hydrochloride | Anxiolytic | Rodent models (Elevated Plus Maze, Light-Dark Box) qascf.com |

| 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione | Anticonvulsant | Not specified nih.gov |

| N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide | Anticonvulsant | Not specified nih.gov |

Locomotor Activity Modulation

The influence of quinoxaline derivatives on locomotor activity has also been a subject of investigation. Studies on novel C2,C3-quinoxaline derivatives revealed that most of the tested compounds did not significantly affect the locomotor activity of rodents, suggesting a specific anxiolytic profile without sedative side effects. qascf.comresearchgate.net However, one compound in the series did show an influence on locomotor activity, indicating that structural modifications to the quinoxaline core can fine-tune its pharmacological effects on the CNS. qascf.comresearchgate.net Another study on quinoxalinone derivatives found that N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide was the most active in terms of CNS depressant activity, which can be associated with changes in locomotor function. nih.govnih.gov

Other Biological Activities and Emerging Therapeutic Areas

Beyond their neuropharmacological effects, quinoxaline derivatives have demonstrated a wide array of other biological activities, positioning them as promising candidates for the treatment of various metabolic and cellular disorders.

Antidiabetic Activity

The potential of quinoxaline derivatives in the management of diabetes has been an active area of research. These compounds have been investigated for their ability to modulate key targets involved in glucose homeostasis. Studies have shown that certain quinoxaline derivatives exhibit hypoglycemic activity. ipp.ptnih.govresearchgate.net For instance, a series of novel quinoxalinone derivatives were synthesized and evaluated for their ability to lower blood glucose levels. ipp.ptnih.govresearchgate.net

Research has indicated that the introduction of halogen atoms, such as bromine, into the benzene (B151609) ring of quinoxalinone derivatives can enhance their hypoglycemic activity. nih.gov Furthermore, some of these compounds have been found to exert their effects by improving oxidative stress levels and regulating the expression of glucose transporters like GLUT4 and SGLT2. ipp.ptnih.gov The inhibitory activity of quinoxaline derivatives against enzymes like α-glucosidase, which is involved in carbohydrate digestion, has also been reported, further supporting their potential as antidiabetic agents. researchgate.net

| Compound Series | Key Findings | Proposed Mechanism of Action |

| Quinoxalinone derivatives | Exhibited significant hypoglycemic effects. ipp.ptnih.govresearchgate.net | Alleviation of cellular oxidative stress and modulation of GLUT4 and SGLT2 protein expression. ipp.ptnih.gov |

| Quinoxaline sulfonohydrazide derivatives | Demonstrated significantly improved α-glucosidase inhibitory activity compared to the standard drug acarbose. researchgate.net | Inhibition of α-glucosidase. researchgate.net |

Antioxidant Properties

Quinoxaline and its derivatives have been recognized for their significant antioxidant activities. dntb.gov.ua The ability of these compounds to scavenge reactive oxygen species (ROS) makes them attractive candidates for mitigating oxidative stress, a key pathological factor in numerous diseases.

Several studies have reported the synthesis of novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives with potent antioxidant and anti-inflammatory activities. In vitro assays have demonstrated the scavenging activities of these compounds. The development of new compounds with dual anti-inflammatory and antioxidant properties is considered a valuable approach for creating novel drugs for a range of pathological conditions.

Effects on Lipid Accumulation in Hepatic Cells

Recent research has explored the potential of quinoxaline derivatives in addressing hepatic lipid accumulation, a hallmark of non-alcoholic fatty liver disease (NAFLD). A study investigating a series of quinoxaline derivatives, including quinoxalin-2-ones, 1,2,3,4-tetrahydroquinoxalines, and quinoxalines, screened their inhibitory activity on lipid accumulation in lipid-overloaded HepG2 hepatocytes. ipp.ptdntb.gov.ua The results indicated that certain quinoxaline derivatives could indeed inhibit the accumulation of intracellular neutral lipids. ipp.pt

This liver-protective effect is hypothesized to be linked to the interaction of these derivatives with pathways involved in lipid metabolism. dntb.gov.ua While the precise mechanisms are still under investigation, these findings suggest a promising new therapeutic avenue for quinoxaline derivatives in the management of hepatic steatosis and related metabolic disorders.

Applications in Veterinary Medicine

Quinoxaline derivatives have been developed and utilized in veterinary medicine for several decades, primarily as antimicrobial agents and growth promoters for livestock. These compounds exhibit a broad spectrum of activity against various pathogens, contributing to the health and productivity of food-producing animals. Research in this field has led to the identification of several key compounds with significant applications in animal health.

Quinoxaline 1,4-dioxide derivatives (QdNOs) are a prominent class of synthetic antimicrobials that have been widely used as feed additives to enhance growth and control infections in pigs. nih.gov Two of the most notable examples are Carbadox and Olaquindox.

Carbadox has been employed to control swine dysentery and bacterial swine enteritis. wikipedia.orgfda.gov It is also indicated for aiding in the prevention of infections by the large roundworm (Ascaris suum) and the nodular worm (Oesophagostomum). wikipedia.org However, due to concerns about potential carcinogenic residues, its use has been banned in several countries, including Canada, the European Union, and Australia. wikipedia.org In the United States, the Food and Drug Administration (FDA) has taken steps to withdraw its approval for the use of carbadox in swine. fda.govfda.gov

Olaquindox is another quinoxaline derivative used as a growth promoter in pigs. inchem.org Its antibacterial mechanism involves the dysfunction of DNA gyrase, which disrupts the bacterial DNA structure and leads to cell death. agroolkar.com.ua In addition to its antimicrobial properties, Olaquindox is reported to stimulate the motor and secretory-enzymatic functions of the gastrointestinal tract, improving feed digestibility and nutrient absorption. agroolkar.com.ua It is effective against a range of gram-positive and gram-negative bacteria, including E. coli, Salmonella spp., and Pasteurella spp. agroolkar.com.ua

Beyond their use as growth promoters and antibacterial agents in swine, quinoxaline derivatives have shown potential in other areas of veterinary medicine. Research has explored their efficacy as coccidiostats in poultry and as anthelmintic agents in sheep.

Sulfaquinoxaline , a sulfonamide drug containing a quinoxaline moiety, was one of the early compounds used for the control of coccidiosis in chickens, a parasitic disease caused by Eimeria species. oup.comnih.gov

Furthermore, studies have investigated the anthelmintic properties of certain quinoxaline derivatives. For instance, a series of dihydroquinoxalino[2,3-b]quinoxalines were synthesized and tested for their effectiveness against a broad range of helminths in sheep. nih.gov

The naturally occurring quinoxaline antibiotic, Echinomycin (B1671085) , has been studied for its antitumor activity in animal models. nih.gov While its primary application is in oncology research, these studies in animals contribute to the broader understanding of the biological activities of quinoxaline compounds.

The following table summarizes the key applications of some notable quinoxaline derivatives in veterinary medicine based on available research.

| Compound Name | Animal Species | Application | Key Research Findings |

| Carbadox | Swine | Antibacterial, Growth Promoter | Effective against swine dysentery and bacterial enteritis. wikipedia.orgfda.gov Aids in preventing parasitic worm infections. wikipedia.org Use is restricted in many regions due to safety concerns. wikipedia.org |

| Olaquindox | Swine, Poultry, Young Cattle | Antibacterial, Growth Promoter | Inhibits bacterial DNA gyrase. agroolkar.com.ua Improves feed digestibility and nutrient absorption. agroolkar.com.ua Effective against various gram-positive and gram-negative bacteria. agroolkar.com.ua |

| Sulfaquinoxaline | Poultry | Coccidiostat | Used for the control of coccidiosis caused by Eimeria species. oup.comnih.gov |

| Dihydroquinoxalino [2,3-b]quinoxalines | Sheep | Anthelmintic | Orally effective against a broad range of helminths. nih.gov |

| Echinomycin | Mice, Dogs | Antitumor (Research) | Demonstrates antitumor activity in murine tumor models. nih.gov Toxicological studies have been conducted in animal models. nih.gov |

Applications of Quinoxaline Derivatives Beyond Medicinal Chemistry

Materials Science and Engineering Applications

The electron-deficient nature of the pyrazine (B50134) ring combined with the aromaticity of the benzene (B151609) ring allows for the creation of materials with unique electronic and optical properties.

Quinoxaline (B1680401) derivatives are recognized for their potential in the development of organic light-emitting diodes (OLEDs) and organic semiconductors. Their inherent electron-accepting properties make them suitable for use as electron-transporting materials or as hosts for phosphorescent emitters in OLED devices. The ability to modify the quinoxaline core with various substituents allows for the fine-tuning of their electronic and photophysical properties, such as their energy levels and emission colors.

Research has shown that incorporating quinoxaline moieties into larger conjugated systems can lead to materials with high thermal stability and excellent charge-carrier mobility, crucial characteristics for efficient and durable electronic devices. While a wide array of quinoxaline derivatives have been synthesized and investigated for these purposes, specific studies detailing the electroluminescent or semiconducting properties of 7-Bromo-5-methylquinoxaline are not prominently featured in available research.

The conjugated π-system of the quinoxaline ring system is a key feature that allows its derivatives to absorb and emit light, making them suitable for use as dyes and pigments. The color of these compounds can be tuned by introducing different functional groups onto the quinoxaline core, which alters the electronic transitions and, consequently, the absorption and emission spectra.

Quinoxaline-based dyes have found applications in various areas, including textile dyeing, printing inks, and as sensitizers in dye-sensitized solar cells (DSSCs). Their good thermal and chemical stability often translates to excellent durability and colorfastness. Although the broader class of quinoxaline derivatives shows significant promise in this field, specific data on the tinctorial properties of This compound remains limited in publicly accessible scientific literature.

The concept of molecular switches, molecules that can be reversibly shifted between two or more stable states by external stimuli such as light or electricity, is a key area of research in nanotechnology and materials science. Certain quinoxaline derivatives have been explored for their potential as components in such systems.

Photochromic quinoxaline derivatives, for instance, can undergo reversible structural changes upon exposure to specific wavelengths of light, leading to a change in their absorption spectra and, therefore, their color. This property could be harnessed in applications such as data storage, smart windows, and molecular electronics. While the fundamental principles suggest that appropriately substituted quinoxalines could function as molecular switches, dedicated research into the switching capabilities of This compound has not been extensively reported.

Agricultural Applications as Pesticides

The biological activity of quinoxaline derivatives is not limited to human medicine; they also exhibit significant potential in agriculture for crop protection.

A number of studies have demonstrated the insecticidal and fungicidal properties of various quinoxaline derivatives. nih.govacs.orgresearchgate.net These compounds can act on various biological targets in insects and fungi, leading to their growth inhibition or death. The mode of action can vary depending on the specific substituents on the quinoxaline ring.

Quinoxaline derivatives have also been investigated for their herbicidal activity. nih.govacs.orgresearchgate.net These compounds can inhibit the growth of unwanted plants by targeting specific enzymes or biochemical pathways that are essential for plant survival. The development of new herbicides is crucial for managing weed resistance and ensuring food security.

Research in this area focuses on designing quinoxaline-based molecules that are highly effective against a broad spectrum of weeds while exhibiting low toxicity to crops and the environment. Despite the recognized herbicidal potential within the quinoxaline family of compounds, there is a lack of specific data detailing the herbicidal efficacy of This compound .

Molecular Recognition and Receptor Design

Quinoxaline derivatives have been extensively studied for their ability to participate in molecular recognition events. Their planar aromatic structure allows for significant π-π stacking interactions, which are crucial for binding to biological macromolecules like DNA and proteins. The nitrogen atoms in the quinoxaline ring can also act as hydrogen bond acceptors, further enhancing their binding capabilities.

In the field of receptor design, the quinoxaline scaffold has been incorporated into synthetic receptors for the recognition of various guest molecules. By strategically placing functional groups on the quinoxaline ring, chemists can create receptors with high selectivity and affinity for specific targets. This has implications for the development of new sensors and separation technologies.

Corrosion Inhibition

Quinoxaline derivatives have emerged as effective corrosion inhibitors for various metals and alloys in different aggressive media. The presence of nitrogen atoms, the aromatic ring, and other substituents allows these molecules to adsorb onto the metal surface, forming a protective film that hinders the corrosion process.

Research has shown that the inhibition efficiency of quinoxaline derivatives is dependent on their concentration, the nature of the metal, and the corrosive environment. The adsorption of these inhibitors on the metal surface can occur through physisorption (electrostatic interactions) or chemisorption (formation of coordinate bonds between the heteroatoms and the metal). This protective layer acts as a barrier, preventing the metal from coming into contact with the corrosive agents.

Future Directions and Research Opportunities for 7 Bromo 5 Methylquinoxaline

Exploration of Novel Synthetic Pathways for Enhanced Yield and Selectivity

The development of efficient and scalable synthetic routes is paramount for the comprehensive investigation of 7-Bromo-5-methylquinoxaline and its derivatives. Future research should focus on pioneering novel synthetic methodologies that offer improvements in yield, purity, and cost-effectiveness over existing methods. A promising avenue lies in the exploration of transition-metal-catalyzed cross-coupling reactions, which could provide a versatile and efficient means of introducing diverse functionalities to the quinoxaline (B1680401) core. Furthermore, the application of flow chemistry techniques could enable continuous, scalable, and highly controlled production, which is crucial for potential industrial applications. Optimization of reaction conditions, including solvent systems and catalysts, will be critical to achieving environmentally benign and economically viable synthetic processes.

| Parameter | Current Approaches | Future Directions |

| Catalysts | Traditional acid/base catalysts | Transition-metal catalysts (e.g., Palladium, Copper) |

| Reaction Type | Condensation reactions | Cross-coupling reactions, C-H activation |